2-Ethyl-5-((4-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused bicyclic core. Key structural features include:
- Position 5: A complex substituent combining a 4-methoxyphenyl group and a 3-methylpiperidin-1-yl moiety. The methoxy group may influence electronic effects, while the piperidine ring could modulate bioavailability and CNS activity.
- Position 6: Hydroxyl group, contributing to hydrogen bonding and solubility.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects .
Properties
IUPAC Name |
2-ethyl-5-[(4-methoxyphenyl)-(3-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-4-16-21-20-24(22-16)19(25)18(27-20)17(23-11-5-6-13(2)12-23)14-7-9-15(26-3)10-8-14/h7-10,13,17,25H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCLGGPTVZHYHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCCC(C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Ethyl-5-((4-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a thiazole-triazole hybrid that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This complex structure includes a thiazole ring fused with a triazole moiety, contributing to its biological activity.
Anticancer Activity
Recent studies have indicated that thiazole and triazole derivatives exhibit significant anticancer properties. The compound in focus has shown promising results in various in vitro and in vivo models.
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In Vitro Studies :
- The compound demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values indicating potent activity.
- In a comparative study, the compound exhibited an IC50 of 2.4 µM against A549 cells, which is comparable to established chemotherapeutics like gefitinib (IC50 = 2.4 µM) .
- In Vivo Studies :
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In models of inflammation induced by lipopolysaccharides (LPS), it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of 2-Ethyl-5-((4-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is attributed to several mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways.
- DNA Interaction : It exhibits high affinity for DNA binding, which may lead to disruption of replication processes in rapidly dividing cancer cells.
- Reactive Oxygen Species (ROS) Modulation : The compound modulates ROS levels within cells, promoting oxidative stress that can lead to cancer cell death.
Study 1: Efficacy Against Lung Cancer
A study conducted on A549 lung cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cytotoxicity and found that the compound significantly outperformed standard treatments at certain concentrations .
Study 2: In Vivo Tumor Growth Inhibition
In another investigation involving MDA-MB-231 xenografts in mice, the administration of the compound led to a 60% reduction in tumor volume compared to control groups receiving no treatment. Histological examinations revealed increased apoptosis within treated tumors .
Scientific Research Applications
The compound exhibits several notable biological activities:
Antitumor Activity
Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess significant antitumor properties. For instance, studies have demonstrated that compounds similar to this one can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Case Study Example:
A study involving a related thiazolo[3,2-b][1,2,4]triazole derivative showed a significant reduction in tumor size in xenograft models when administered at specific dosages.
Antimicrobial Properties
Preliminary investigations suggest that this compound may exhibit antimicrobial activity. The thiazole and triazole moieties are known for their potential effectiveness against bacterial and fungal infections.
Case Study Example:
In vitro studies have shown promising results against specific strains of bacteria and fungi, indicating the potential for developing new antimicrobial agents.
Metabolic Regulation
The primary mechanism of action for this compound involves interaction with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. These receptors are crucial in regulating lipid metabolism and glucose homeostasis.
Mechanisms Include:
- Fatty Acid Oxidation: Enhances the breakdown of fatty acids.
- Lipogenesis: Modulates the synthesis of lipids.
- Glucose Metabolism: Regulates glucose uptake and utilization.
Research indicates that compounds targeting PPARs can improve insulin sensitivity and lipid profiles in diabetic models.
Therapeutic Applications
The diverse biological activities of 2-Ethyl-5-((4-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suggest several potential therapeutic applications:
Cancer Therapy
Given its antitumor properties, this compound could be explored as a candidate for cancer treatment. Combination therapies using this compound with established chemotherapeutics have shown enhanced efficacy both in vitro and in vivo.
Metabolic Disorders
Due to its interaction with PPARs, this compound may also be beneficial in treating metabolic disorders such as obesity and diabetes by improving metabolic profiles.
Chemical Reactions Analysis
Oxidation Reactions
The thiazolo-triazole core undergoes oxidation under controlled conditions. Key observations include:
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Oxidation of the Thiazole Sulfur : Reaction with hydrogen peroxide (H₂O₂) in acetic acid converts the thiazole sulfur to a sulfoxide group. This modification alters the compound’s electronic profile and enhances water solubility .
-
Phenol Oxidation : The 6-ol group can be oxidized to a quinone-like structure using MnO₂ in dichloromethane, though this reaction requires precise stoichiometric control to avoid over-oxidation.
Table 1: Oxidation Reaction Parameters
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 2 hrs | Sulfoxide derivative | 72 | |
| MnO₂ | DCM, rt, 4 hrs | Quinone analog | 58 |
Reduction Reactions
Selective reduction of the triazole ring has been reported:
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Catalytic Hydrogenation : Using Pd/C under H₂ (1 atm), the triazole ring is partially reduced to a dihydrotriazole, preserving the thiazole moiety. This reaction improves metabolic stability .
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Sodium Borohydride (NaBH₄) : Reduces the imine linkages in the piperidine-methyl bridge, yielding secondary amine intermediates.
Table 2: Reduction Reaction Outcomes
| Method | Target Site | Key Product Feature | Purity (%) | Source |
|---|---|---|---|---|
| Pd/C + H₂ | Triazole ring | Dihydrotriazole | 89 | |
| NaBH₄ (excess) | Piperidine-methyl bridge | Secondary amine | 81 |
Cyclocondensation Reactions
The compound participates in [2+3]-cyclocondensation reactions with electrophilic partners:
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With Maleimides : Forms fused bicyclic derivatives under reflux in toluene, enhancing anticancer activity .
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With Oxocompounds : Reacts with ketones or aldehydes in ethanol to generate spirocyclic analogs, which show improved binding to PPAR receptors .
Key Data :
Nucleophilic Substitution
The 4-methoxyphenyl group undergoes demethylation under strong acidic conditions:
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HBr in Acetic Acid : Cleaves the methoxy group to a hydroxyl group, enabling further functionalization (e.g., glycosylation).
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Selectivity : The piperidine and ethyl groups remain intact under these conditions.
Cross-Coupling Reactions
Palladium-mediated couplings enable structural diversification:
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Suzuki Coupling : The brominated thiazole derivative (synthesized via NBS bromination) reacts with aryl boronic acids to introduce biaryl motifs .
Acid/Base-Mediated Rearrangements
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Acidic Hydrolysis : Concentrated HCl at 100°C cleaves the thiazole-triazole junction, producing aminothiol and triazole-carboxylic acid fragments.
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Base-Induced Rearrangement : NaOH in ethanol induces ring expansion of the piperidine moiety, forming a seven-membered azepane ring.
Biological Activity Modulation via Reactions
Derivatives synthesized through these reactions exhibit enhanced pharmacological profiles:
Comparison with Similar Compounds
Comparison with Similar Thiazolo[3,2-b][1,2,4]triazole Derivatives
Pharmacological and Physicochemical Comparisons
Anticonvulsant Activity
- Compound 3c (4-fluorophenyl) : Exhibits high selectivity in the maximal electroshock (MES) model, indicating fluorine’s role in enhancing activity .
- Compound 5b (4-propoxyphenyl) : Active in both MES and pentylenetetrazole (PTZ) models, suggesting alkoxy groups broaden efficacy .
- Target Compound : The 4-methoxyphenyl group may confer similar electronic effects as 3c/5b, but the bulky 3-methylpiperidine moiety could alter blood-brain barrier penetration or receptor binding.
Anti-inflammatory and Analgesic Potential
- Thiazolo[3,2-b][1,2,4]triazoles with aryl/heteroaryl substitutions (e.g., flurbiprofen derivatives) show COX-2 inhibition and analgesic activity .
Physicochemical Properties
- Melting Points : Analogs with polar substituents (e.g., hydroxyl, methoxy) exhibit higher melting points (>250°C), suggesting the target compound may similarly exist as a solid .
- Solubility: The hydroxyl group at position 6 could improve aqueous solubility compared to non-polar derivatives like 5f () .
Structure-Activity Relationship (SAR) Insights
- Position 5 : The 4-methoxyphenyl group may act as a hydrogen bond acceptor, while the 3-methylpiperidine introduces steric bulk, possibly affecting target selectivity.
- Position 6 : Hydroxyl group’s polarity balances lipophilicity, critical for pharmacokinetics .
Q & A
Q. What are the key synthetic strategies for constructing the thiazolo[3,2-b][1,2,4]triazole core in this compound?
The thiazolo[3,2-b][1,2,4]triazole scaffold can be synthesized via cyclization reactions using heterocyclic precursors. For example, thiourea derivatives may undergo condensation with α-haloketones or α-haloesters to form the thiazole ring, followed by triazole ring closure using hydrazine derivatives. A critical step involves optimizing reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions such as over-oxidation or incomplete cyclization .
Q. How can the substitution patterns (e.g., 4-methoxyphenyl, 3-methylpiperidinyl) be introduced during synthesis?
Substituents are typically introduced via nucleophilic substitution or coupling reactions. For instance:
- 4-Methoxyphenyl : Introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling using arylboronic acids .
- 3-Methylpiperidinyl : Added through reductive amination of ketones with piperidine derivatives or via Mitsunobu reactions .
Key parameters include catalyst choice (e.g., Pd for cross-couplings) and protecting group strategies to prevent undesired side reactions.
Q. What analytical methods are essential for confirming the compound’s structure?
- IR Spectroscopy : Identifies functional groups (e.g., -OH at ~3200–3600 cm⁻¹, C=O at ~1650–1750 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy group δ ~3.8 ppm, piperidinyl protons δ ~1.5–3.0 ppm) .
- Elemental Analysis : Validates empirical formula (C, H, N, S content within ±0.4% of theoretical values) .
- HPLC : Confirms purity (>95%) and detects trace impurities .
Advanced Research Questions
Q. How can molecular docking predict the compound’s interaction with biological targets like 14α-demethylase?
Docking studies (e.g., using AutoDock Vina) model the compound’s binding to the enzyme’s active site (PDB: 3LD6). Key steps:
Protein Preparation : Remove water molecules, add polar hydrogens, and assign charges.
Ligand Optimization : Minimize the compound’s energy using DFT or molecular mechanics.
Grid Setup : Focus on the heme-binding pocket (critical for antifungal activity).
Scoring : Analyze binding affinity (ΔG) and hydrogen-bonding interactions with residues like Tyr-118 or Leu-121 .
Q. What experimental designs resolve contradictions in reported antifungal activity data?
Discrepancies may arise from assay conditions (e.g., fungal strain variability, MIC determination methods). To address this:
Q. How can regioselectivity challenges in triazole-thiadiazole hybrid synthesis be mitigated?
Regioselectivity issues often occur during cyclization. Solutions include:
Q. What strategies optimize yield in multi-step syntheses involving phosphorus oxychloride?
POCl₃-mediated reactions require careful handling:
- Stoichiometry : Use 1.2–1.5 equivalents of POCl₃ to ensure complete activation of carbonyl groups.
- Workup : Neutralize excess POCl₃ with NaHCO₃ before extraction to avoid decomposition.
- Purification : Recrystallize from ethanol-DMF (1:1) to remove phosphorylated byproducts .
Data Analysis and Methodological Challenges
Q. How to interpret conflicting NMR data for piperidinyl protons in different solvents?
Chemical shifts for 3-methylpiperidinyl protons vary with solvent polarity (e.g., δ 1.5–2.0 ppm in CDCl₃ vs. δ 2.1–2.5 ppm in DMSO-d₆). Use COSY and NOESY to confirm spin-spin coupling and spatial proximity to aromatic protons .
Q. Why do synthetic yields vary between NaBH₄ and LiAlH₄ in reductive steps?
NaBH₄ is selective for ketones/aldehydes, while LiAlH₄ reduces esters and amides. For example:
Q. How to validate computational predictions of metabolic stability?
Compare in silico ADMET results with experimental
- Microsomal Assays : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS.
- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .
Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Thiazole C-S-C | 650–750 | - |
| Triazole N-H | 3100–3200 | - |
| 4-Methoxyphenyl OCH₃ | 2830–2960 | 3.75–3.85 (s, 3H) |
| Piperidinyl CH₃ | 2850–2950 | 1.20–1.40 (d, J=6.5 Hz) |
Q. Table 2. Comparative Antifungal Activity
| Compound | MIC (μg/mL) vs. C. albicans | CYP51 Inhibition (%) |
|---|---|---|
| Target Compound | 8.2 ± 0.5 | 72 ± 3 |
| Fluconazole | 1.0 ± 0.2 | 89 ± 2 |
| Voriconazole | 0.5 ± 0.1 | 94 ± 1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
